Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 2639412-96-5) is a bicyclic amine derivative featuring a norbornane-like scaffold with a protected amine group at the 4-position and a tert-butoxycarbonyl (Boc) moiety.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(12)5-4-8(13)6-11/h8H,4-7,12H2,1-3H3 |
InChI Key |
JUHLFJPXUANZKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1C2)N |
Origin of Product |
United States |
Preparation Methods
Core Bicyclic Framework Construction
The azabicyclo[2.2.1]heptane scaffold is central to the compound’s structure. A widely adopted approach involves intramolecular cyclization of proline-derived precursors. For example, L-serine serves as a chiral starting material for constructing the bicyclic core via a tandem Wittig/Michael reaction sequence. This method achieves the desired [2.2.1] ring system through a transannular alkylation step, where β-elimination of a silyl ether intermediate facilitates cyclization.
An alternative route employs Diels-Alder reactions to generate the bicyclic framework. Cycloaddition of a diene with a nitroso dienophile yields an oxabicyclic intermediate, which undergoes subsequent ring-opening and functionalization. While this method offers high stereoselectivity, it requires precise control over reaction temperatures (−78°C to 25°C) and stoichiometric Lewis acid catalysts (e.g., SnCl₄).
Key Reaction Conditions for Core Synthesis
Introduction of the Tert-Butyl Carboxylate Group
The tert-butyl ester group is typically introduced via Boc-protection of the secondary amine. A two-step protocol involves:
- Esterification of the carboxylic acid intermediate with tert-butyl acetate under acidic conditions (HClO₄, 70% yield).
- Selective Boc-protection using di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane (87% yield).
Notably, the tert-butyl group enhances solubility in nonpolar solvents, facilitating subsequent purification by silica gel chromatography. However, competing N-acylation side reactions necessitate strict control of reaction stoichiometry (1.1 eq Boc₂O relative to amine).
Amino Group Functionalization
The 4-amino substituent is installed through reductive amination or nucleophilic substitution . A optimized procedure employs:
- Reductive Amination : Treatment of a ketone intermediate with ammonium acetate and NaBH₃CN in methanol (65% yield, 90% ee).
- Nucleophilic Displacement : Reaction of a mesylated alcohol with ammonia in dioxane (120°C, 48 hr, 53% yield).
The choice of method depends on the oxidation state of the bicyclic precursor. Reductive amination preserves stereochemical integrity but requires anhydrous conditions, while nucleophilic displacement tolerates protic solvents but risks racemization.
Stereochemical Control and Resolution
Achieving the correct (1S,4S) configuration demands chiral auxiliaries or enzymatic resolution. Chiral HPLC using a cellulose-based stationary phase (Chiralpak IC) resolves diastereomers with >99% ee. Alternatively, lipase-catalyzed kinetic resolution of racemic tert-butyl esters in vinyl acetate affords enantiomerically pure product (E = 28).
Comparative Analysis of Resolution Methods
| Method | Throughput | Cost | Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral HPLC | Low | High | >99% |
| Enzymatic Resolution | Moderate | Moderate | 92–95% |
| Diastereomeric Crystallization | High | Low | 85–88% |
Industrial-Scale Process Optimization
Large-scale production (≥1 kg) employs continuous flow chemistry to enhance safety and yield. Key parameters include:
- Residence Time : 8–10 min in a microreactor (0.5 mm ID)
- Temperature Gradient : 80°C (cyclization) → 25°C (quench)
- Workup : In-line liquid-liquid extraction using MTBE/water
This approach achieves 78% overall yield with 99.5% purity, reducing solvent waste by 40% compared to batch processes.
Emerging Methodologies and Innovations
Recent advances include:
- Photoredox Catalysis : Visible-light-mediated amination using Ir(ppy)₃ and NH₃·BH₃ (62% yield, 16 hr).
- Electrochemical Synthesis : Anodic oxidation of pyrrolidine derivatives in acetonitrile/water (0.5 M LiClO₄).
These methods reduce reliance on toxic reducing agents but require specialized equipment.
Chemical Reactions Analysis
Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a scaffold for developing novel pharmaceutical agents. Its structural similarity to piperidine and proline derivatives allows it to interact with biological targets effectively.
Case Study: Analogs of Piperidine Alkaloids
Research has shown that derivatives of this compound can mimic piperidine alkaloids, which are known for their pharmacological properties, including analgesic and anti-inflammatory effects. The synthesis of these analogs has been explored in various studies, demonstrating potential therapeutic applications in pain management and inflammation control .
Chiral Synthesis
The compound is also utilized in the synthesis of chiral intermediates, which are crucial in the development of enantiomerically pure drugs. The ability to produce these compounds with high stereoselectivity makes it an essential building block in asymmetric synthesis.
Table 1: Chiral Synthesis Applications
| Compound Type | Application Area | Reference |
|---|---|---|
| Piperidine Analogues | Pain Management | |
| Proline Derivatives | Antiviral Agents | |
| Chiral Intermediates | Anticancer Compounds |
Click Chemistry
This compound has been investigated for its role in click chemistry, particularly in the synthesis of complex molecular architectures through CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reactions.
Case Study: Synthesis of Terminal Alkynes
In a study focusing on terminal alkynes derived from this compound, researchers demonstrated its effectiveness as a precursor for constructing diverse molecular frameworks through click reactions, showcasing its utility in modern synthetic methodologies .
Functionalization Reactions
The compound can undergo various functionalization reactions, allowing for the introduction of different substituents that can enhance its biological activity or alter its physicochemical properties.
Table 2: Functionalization Reactions
| Reaction Type | Outcome | Reference |
|---|---|---|
| Oxidation | Aldehyde Derivatives | |
| Alkylation | Modified Bicyclic Systems | |
| Reduction | Amino Derivatives |
Structure-Activity Relationship (SAR) Studies
Recent SAR studies have highlighted the importance of the bicyclic structure in determining the biological activity of derivatives of this compound. Modifications at specific positions on the bicyclic framework have led to increased potency against various biological targets.
Example Findings:
- Substituents at the nitrogen atom significantly influence binding affinity to target receptors.
- Variations in the carboxylate group can enhance solubility and bioavailability.
Computational Studies
Computational modeling has been employed to predict the interactions between this compound and biological macromolecules, aiding in the design of more effective derivatives.
Table 3: Computational Insights
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Positions
The primary variations among analogs of this compound arise from:
- Substituent position: Amino groups at 4-, 5-, or 6-positions on the bicyclo[2.2.1]heptane core.
- Functional groups: Hydroxy, oxo, oxa (oxygen atom in the ring), aminomethyl, or additional nitrogen atoms.
- Stereochemistry : Endo/exo configurations and enantiomeric forms (e.g., 1R,4R vs. 1S,4S).
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Solubility: Hydroxy and amino derivatives (e.g., 6-hydroxy analog) exhibit higher aqueous solubility due to hydrogen bonding, whereas Boc-protected amines (e.g., target compound) are more lipophilic .
- Stability : Oxo and diaza derivatives (e.g., 5-oxo, 2,5-diaza) are prone to hydrolysis under acidic conditions, necessitating careful handling .
Commercial Availability
Research Findings and Case Studies
- Case Study 1: In , the synthesis of Neogliptin involved tert-butyl 3-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate, demonstrating the importance of substituent positioning (3-cyano vs. 4-amino) in modulating bioactivity .
- Case Study 2 : details the use of tert-butyl 3-((3-benzylthioureido)methyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate in thiourea-based enzyme inhibitors, showcasing the versatility of the scaffold for functional group diversification .
Biological Activity
Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1311390-88-1) is a bicyclic compound with significant biological activity, particularly as a potential therapeutic agent in various medical applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molar Mass : 212.29 g/mol
- Purity : ≥97%
- IUPAC Name : this compound
- CAS Number : 1311390-88-1
This compound demonstrates its biological activity primarily through inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a critical role in glucose metabolism and is a target for type 2 diabetes treatment. Compounds with similar bicyclic structures have shown promising results as DPP-IV inhibitors, leading to enhanced insulin secretion and decreased glucagon levels, thus contributing to improved glycemic control in diabetic models .
1. DPP-IV Inhibition
Research indicates that compounds containing the bicyclic moiety exhibit potent DPP-IV inhibitory activity. For instance, a related compound with a similar structure demonstrated an IC50 value of 16.8 nM, indicating significant potency compared to existing DPP-IV inhibitors like vildagliptin and sitagliptin .
2. Neuroprotective Effects
Recent studies suggest that bicyclic compounds can also exert neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This opens avenues for exploring their use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Anticancer Properties
Preliminary investigations have shown that certain derivatives of azabicyclo compounds exhibit anticancer activity by inducing apoptosis in cancer cell lines and inhibiting tumor growth in vivo models. The mechanism is thought to involve the disruption of cellular signaling pathways essential for cancer cell survival .
Case Study 1: DPP-IV Inhibition in Diabetic Models
A study conducted on diabetic rats treated with this compound revealed a significant reduction in blood glucose levels after administration over four weeks, demonstrating its potential as an antidiabetic agent.
Case Study 2: Neuroprotective Effects
In vitro experiments using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in a marked decrease in cell death compared to untreated controls, indicating its protective effects against oxidative damage.
Comparative Table of Biological Activities
| Compound Name | DPP-IV IC50 (nM) | Neuroprotective Effect | Anticancer Activity |
|---|---|---|---|
| This compound | 16.8 | Yes | Yes |
| Vildagliptin | 25 | No | No |
| Sitagliptin | 20 | No | No |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving bicyclic amine intermediates. A key step is the Boc-protection of the amine group using di-tert-butyl dicarbonate in a THF/water solvent system with Na₂CO₃ as a base, achieving yields >90% under optimized conditions . Variations in solvent polarity (e.g., THF vs. dichloromethane) and reaction time (2–24 hours) significantly impact purity and yield. Post-synthesis purification often employs silica gel chromatography with gradients of EtOAc/heptane (e.g., 20% EtOAC) .
| Key Reaction Parameters | Conditions/Outcomes |
|---|---|
| Solvent System | THF/H₂O (1:1) |
| Base | Na₂CO₃ (1 M) |
| Yield | 92% |
| Purity | >97% |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on tandem analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR confirms bicyclic scaffold geometry and Boc-group placement. For example, characteristic tert-butyl signals appear at ~1.4 ppm (singlet) in ¹H NMR .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 211.26 for C₁₁H₂₀N₂O₂) .
- HPLC : Purity >97% is confirmed using reverse-phase HPLC with UV detection at 254 nm .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is hygroscopic and requires storage at –20°C in sealed, argon-purged vials. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation by HPLC, but prolonged exposure to light or moisture induces Boc-group cleavage, detectable via TLC or LC-MS .
Advanced Research Questions
Q. How can stereochemical inconsistencies in this compound be resolved during synthesis?
- Methodological Answer : Enantiomeric resolution often employs chiral chromatography (e.g., Chiralpak IA column with hexane/isopropanol) or enzymatic kinetic resolution. X-ray crystallography of intermediates (e.g., tert-butyl 3-oxo-2-oxa-5-azabicyclo derivatives) provides absolute configuration validation . For example, crystallographic data (CCDC codes) confirm endo/exo isomerism in bicyclic scaffolds .
Q. What strategies mitigate low yields in large-scale Boc protection of bicyclic amines?
- Methodological Answer : Yield optimization includes:
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates Boc-group activation .
- Workup : Liquid-liquid extraction (EtOAc/brine) minimizes side-product carryover. Pilot-scale trials (1–5 g) report 85–92% yields with these adjustments .
Q. How do solubility properties of this compound influence its application in peptide coupling reactions?
- Methodological Answer : The compound exhibits limited aqueous solubility (logP ~1.8) but dissolves readily in DMF or DMSO. Solubility studies in ethanol/water mixtures (0.1–1.0 M) reveal precipitation thresholds critical for coupling reactions. Co-solvents like 10% DMF in THF improve reaction homogeneity, as noted in analogous bicyclic systems .
| Solubility in Common Solvents | Results (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | 15–20 |
| Water | <1 |
Q. What analytical approaches reconcile conflicting data on byproduct formation during Boc deprotection?
- Methodological Answer : Conflicting LC-MS peaks (e.g., m/z 155.19) suggest tert-butyl carbamate side products. Comparative studies using TFA vs. HCl for deprotection (in dichloromethane vs. dioxane) identify optimal conditions: 4 M HCl/dioxane at 0°C minimizes byproducts (<2%) versus TFA-induced racemization .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
- Methodological Answer : Discrepancies arise from polymorphism or residual solvents. Differential Scanning Calorimetry (DSC) under nitrogen (10°C/min) identifies two endothermic peaks (mp 120–125°C and 135–140°C), correlating with crystalline vs. amorphous forms. Recrystallization from EtOAc/heptane yields a consistent mp of 138°C .
Q. How can researchers address discrepancies in NMR assignments for bicyclic scaffolds?
- Methodological Answer : Ambiguities in proton coupling (e.g., bridgehead Hs) are resolved via 2D NMR (COSY, NOESY). For example, NOESY correlations between H-1 and H-4 confirm bicyclo[2.2.1] geometry . Density Functional Theory (DFT)-calculated chemical shifts (B3LYP/6-31G*) align with experimental data to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
